molecular formula C34H40N2O4 B11521229 N,N'-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide]

N,N'-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide]

Cat. No.: B11521229
M. Wt: 540.7 g/mol
InChI Key: QPBKFUCTBIKCFK-UHFFFAOYSA-N
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Description

2-(4-CYCLOHEXYLPHENOXY)-N-{4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]PHENYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexylphenoxy group and an acetamido group, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C34H40N2O4

Molecular Weight

540.7 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[4-[[2-(4-cyclohexylphenoxy)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C34H40N2O4/c37-33(23-39-31-19-11-27(12-20-31)25-7-3-1-4-8-25)35-29-15-17-30(18-16-29)36-34(38)24-40-32-21-13-28(14-22-32)26-9-5-2-6-10-26/h11-22,25-26H,1-10,23-24H2,(H,35,37)(H,36,38)

InChI Key

QPBKFUCTBIKCFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CYCLOHEXYLPHENOXY)-N-{4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the cyclohexylphenoxy intermediate: This step involves the reaction of cyclohexylphenol with an appropriate halogenated compound under basic conditions to form the cyclohexylphenoxy group.

    Acetamidation: The intermediate is then reacted with acetic anhydride or a similar acylating agent to introduce the acetamido group.

    Coupling reaction: The final step involves coupling the acetamido intermediate with another cyclohexylphenoxy compound under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-CYCLOHEXYLPHENOXY)-N-{4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

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